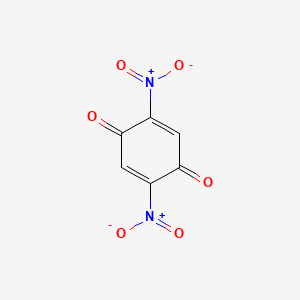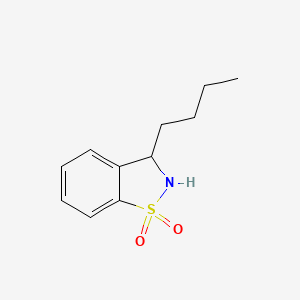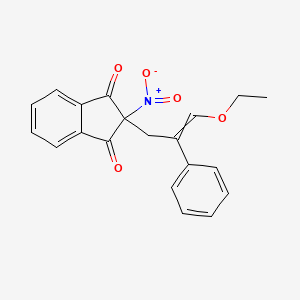
Methyl (1,1-difluorohex-5-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1,1-difluorohex-5-en-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a difluoroalkyl group and a carbamate moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1,1-difluorohex-5-en-2-yl)carbamate typically involves the reaction of 1,1-difluorohex-5-en-2-amine with methyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
1,1-difluorohex-5-en-2-amine+methyl chloroformate→methyl (1,1-difluorohex-5-en-2-yl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome or other metal-based catalysts can be employed to facilitate the reaction and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1,1-difluorohex-5-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorohex-5-en-2-one, while reduction could produce difluorohex-5-en-2-amine .
Wissenschaftliche Forschungsanwendungen
Methyl (1,1-difluorohex-5-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (1,1-difluorohex-5-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: Lacks the difluoroalkyl group, making it less reactive in certain chemical reactions.
Ethyl (1,1-difluorohex-5-en-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
1,1-Difluorohex-5-en-2-yl carbamate: Similar but without the methyl ester group, leading to different chemical properties.
Uniqueness: Methyl (1,1-difluorohex-5-en-2-yl)carbamate is unique due to the presence of both the difluoroalkyl group and the carbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
81982-41-4 |
|---|---|
Molekularformel |
C8H13F2NO2 |
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
methyl N-(1,1-difluorohex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C8H13F2NO2/c1-3-4-5-6(7(9)10)11-8(12)13-2/h3,6-7H,1,4-5H2,2H3,(H,11,12) |
InChI-Schlüssel |
HEGYVTJXEDINOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(CCC=C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


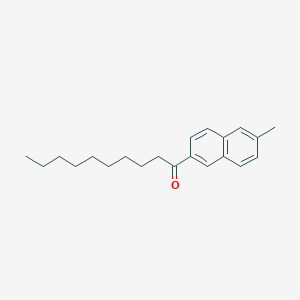


![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
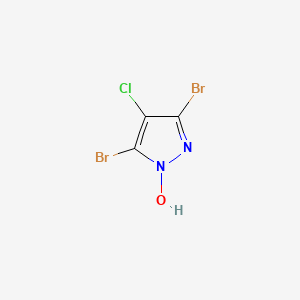

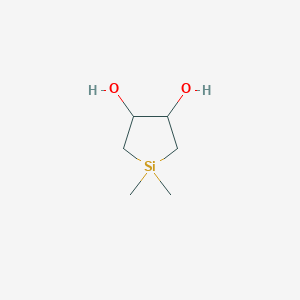
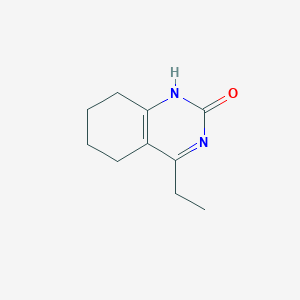

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
